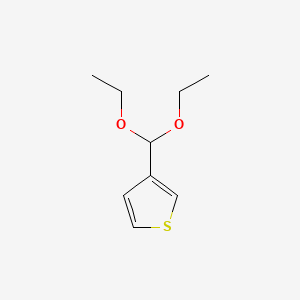
3-(二乙氧基甲基)噻吩
描述
3-(Diethoxymethyl)thiophene (3-DMT) is an organosulfur compound with a variety of applications in scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
科学研究应用
电子应用
“3-(二乙氧基甲基)噻吩”衍生物因其优异的储能能力和在发光二极管 (LED) 中的潜力,可在电子应用中使用。 它们具有高光学对比度,有望用于先进的电子设备 .
药物化学
噻吩衍生物,包括“3-(二乙氧基甲基)噻吩”,以其广泛的生物活性而闻名。 它们可用于开发具有抗菌、镇痛、消炎、降压和抗肿瘤特性的新化合物 .
材料科学
在材料科学中,“3-(二乙氧基甲基)噻吩”可用于制造具有特定性能的材料,例如金属的腐蚀抑制剂或先进材料设计中的组件 .
合成化学
该化合物在合成化学中具有价值,可用于高效且选择性地合成噻吩衍生物。 它可用于一锅法程序、催化反应和多组分程序,以创建各种噻吩类类似物 .
生物活性化合物
噻吩环是许多生物活性化合物中的核心结构。 “3-(二乙氧基甲基)噻吩”可作为这些化合物合成的前体或中间体,帮助药物化学家进行药物发现和开发 .
储能系统
由于其优异的储能能力,“3-(二乙氧基甲基)噻吩”可用于储能系统,有可能提高电池或超级电容器的效率和容量 .
光电器件
噻吩衍生物的光电性能使“3-(二乙氧基甲基)噻吩”适用于光电器件,例如太阳能电池和光电探测器,它可以提高性能和效率 .
先进的聚合物体系
噻吩基聚合物因其在各种应用中的潜力而受到研究,包括传感器、执行器和柔性电子器件。 “3-(二乙氧基甲基)噻吩”可用作这些聚合物体系中的单体或构建块 .
作用机制
Target of Action
It is known that thiophene-based compounds, like 3-(diethoxymethyl)thiophene, have been studied for their potential biological activities .
Mode of Action
Thiophene-based compounds are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox) .
Biochemical Pathways
Thiophene derivatives are known to play a significant role in various biochemical processes .
Result of Action
Thiophene-based compounds are known to exhibit various pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Diethoxymethyl)thiophene. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives, which could include 3-(Diethoxymethyl)thiophene, is affected by various factors such as temperature, viscosity, and solvent polarity .
生化分析
Biochemical Properties
3-(Diethoxymethyl)thiophene plays a role in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including 3-(Diethoxymethyl)thiophene, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions are primarily mediated through the compound’s ability to bind to specific active sites on enzymes and proteins, altering their conformation and activity. The sulfur atom in the thiophene ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
3-(Diethoxymethyl)thiophene has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including 3-(Diethoxymethyl)thiophene, have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound can also modulate the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects . Additionally, 3-(Diethoxymethyl)thiophene has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-(Diethoxymethyl)thiophene involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For instance, 3-(Diethoxymethyl)thiophene can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can result in the accumulation of specific metabolites and disruption of metabolic pathways. Additionally, 3-(Diethoxymethyl)thiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Diethoxymethyl)thiophene have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3-(Diethoxymethyl)thiophene is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Long-term exposure to 3-(Diethoxymethyl)thiophene has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental studies.
Dosage Effects in Animal Models
The effects of 3-(Diethoxymethyl)thiophene vary with different dosages in animal models. Studies have shown that low doses of this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer properties, while higher doses can lead to toxic or adverse effects . For instance, at low doses, 3-(Diethoxymethyl)thiophene has been shown to inhibit tumor growth and reduce inflammation in animal models . At higher doses, this compound can cause toxicity, including liver and kidney damage, and adverse effects on the immune system . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(Diethoxymethyl)thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . The metabolism of 3-(Diethoxymethyl)thiophene can influence its biological activity and toxicity. For example, the formation of reactive metabolites can lead to oxidative stress and cellular damage . Additionally, 3-(Diethoxymethyl)thiophene can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-(Diethoxymethyl)thiophene within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-(Diethoxymethyl)thiophene can bind to specific proteins, influencing its localization and accumulation within cellular compartments . The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other binding partners . These transport and distribution mechanisms play a crucial role in determining the biological activity and toxicity of 3-(Diethoxymethyl)thiophene.
Subcellular Localization
The subcellular localization of 3-(Diethoxymethyl)thiophene can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, 3-(Diethoxymethyl)thiophene can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Similarly, this compound can be targeted to the mitochondria by mitochondrial targeting signals, influencing mitochondrial function and metabolism . The subcellular localization of 3-(Diethoxymethyl)thiophene is a key determinant of its biological activity and therapeutic potential.
属性
IUPAC Name |
3-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-5-6-12-7-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDNUQYRTTWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CSC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426519 | |
| Record name | 3-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3199-44-8 | |
| Record name | 3-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



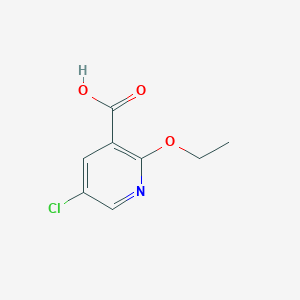
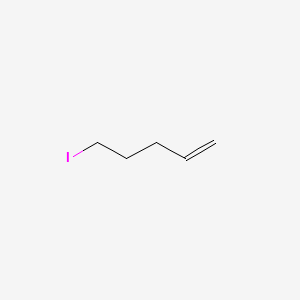
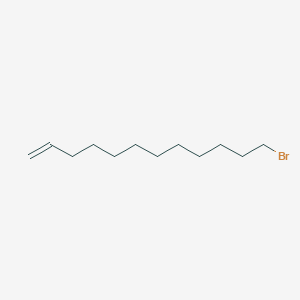
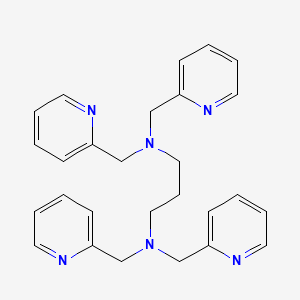

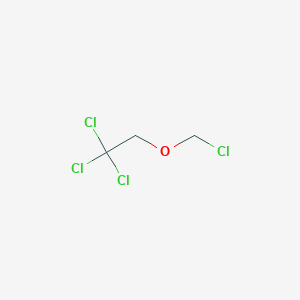
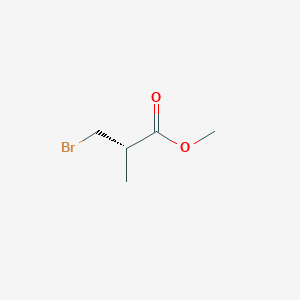
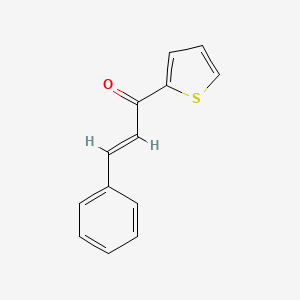
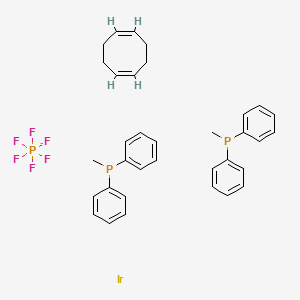
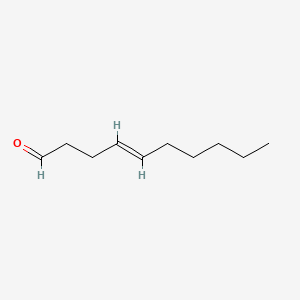


![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)